

Long-Term Effects of Cyclohexylsulfamate Exposure in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

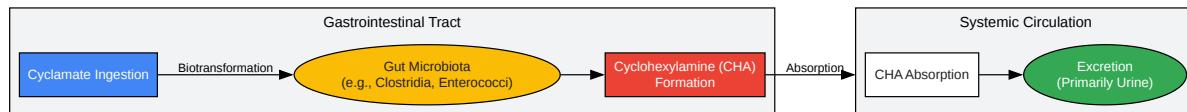
Compound Name: **Cyclohexylsulfamate**

Cat. No.: **B1227001**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term effects of **cyclohexylsulfamate** (cyclamate) exposure as documented in various animal models. It synthesizes findings on carcinogenicity, reproductive toxicity, and metabolic changes, presenting quantitative data in structured tables and detailing the experimental protocols of key studies. Visual diagrams are provided to illustrate metabolic pathways and experimental workflows.


Introduction

Cyclamate, an artificial sweetener, was widely used until studies in the late 1960s suggested a link to bladder cancer in rats, leading to a ban in the United States and other countries^[1]. The primary metabolite of cyclamate, cyclohexylamine (CHA), formed by gut microbiota, is often the focus of toxicological assessments^{[1][2][3]}. Subsequent research has generated a complex and often conflicting body of evidence regarding the long-term safety of cyclamate. This document aims to provide a clear, data-driven summary of these findings to inform research and development efforts.

Metabolism of Cyclamate

The conversion of cyclamate to cyclohexylamine is a critical factor in its toxicology. This biotransformation is not performed by mammalian enzymes but by microorganisms in the gastrointestinal tract^[3]. The extent of this conversion is highly variable among species and

even among individuals within a species[3][4]. After absorption, CHA is further metabolized and excreted, primarily in the urine[3][5].

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of cyclamate to cyclohexylamine (CHA) by gut microbiota.

Carcinogenicity Studies

The primary long-term concern regarding cyclamate exposure has been its potential carcinogenicity, with a specific focus on the urinary bladder.

Quantitative Data on Tumor Incidence

The table below summarizes key long-term carcinogenicity bioassays.

Study (Reference)	Animal Model	Test Substance & Dose	Duration	Key Findings & Tumor Incidence
Price et al. (1970)[6][7][8]	Sprague-Dawley Rats (35M, 45F per group)	Sodium Cyclamate:Sacc harin (10:1) - 500 mg/kg/day - 1120 mg/kg/day - 2500 mg/kg/day	Up to 105 weeks	Bladder Carcinomas:- 0/70 (Control) - 12/70 (2500 mg/kg group)
IARC (1980)[9]	Rats	Sodium Cyclamate	Multigeneration	A few benign and malignant bladder tumors were observed, but incidences were not statistically greater than controls.
IARC (1980)[9]	Mice (Female)	Sodium Cyclamate	Multigeneration	Increased incidence of lymphosarcomas in female mice in one experiment.
Schmähl & Habs (1984)[10]	Sprague-Dawley Rats (70-78 per group)	Sodium Cyclamate & Saccharin Mix - 2% in diet - 5% in diet	Lifelong (Two- generation)	No carcinogenic effects. One papilloma of the urinary bladder in the 2% group. Increased urinary stone formation at 5%.

Takayama et al. (2000)[11][12]	Rhesus, Cynomolgus, African Green Monkeys	Sodium Cyclamate - 100 mg/kg/day - 500 mg/kg/day	24 years	Three malignant tumors (1 colon, 1 liver, 1 prostate) and three benign tumors in 21 treated monkeys. No tumors in 16 controls. Results considered inconclusive.
-----------------------------------	--	---	----------	---

Experimental Protocols for Key Carcinogenicity Studies

Protocol: Price et al. (1970) - Bladder Tumors in Rats

- Animal Model: Groups of 35 male and 45 female Sprague-Dawley rats[6].
- Test Substance and Administration: A 10:1 mixture of sodium cyclamate and sodium saccharin was administered in the diet[6][7]. Dosage levels were designed to provide 500, 1120, and 2500 mg/kg of body weight per day[6].
- Duration: The study lasted for up to 105 weeks[7]. From week 79 onwards, some rats in the high-dose group also received cyclohexylamine hydrochloride (125 mg/kg/day) to simulate the metabolic conversion of cyclamate[6][7].
- Endpoints Measured: Observations included physical condition, growth, food efficiency, blood and urine analysis, and postmortem pathology, including gross and microscopic examination of tissues[6]. The primary endpoint of concern was the incidence of papillary carcinomas in the bladder[6].

Protocol: Takayama et al. (2000) - Nonhuman Primate Study

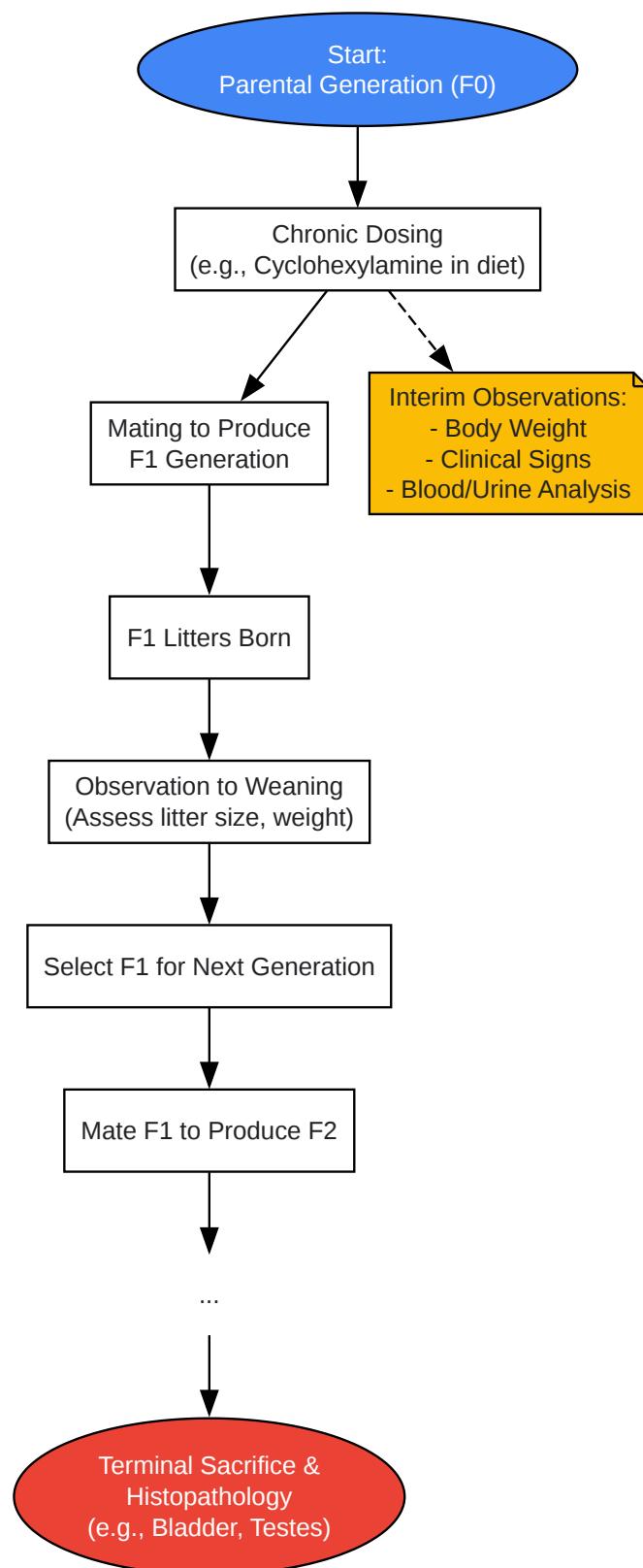
- Animal Model: A total of 21 monkeys (Rhesus, Cynomolgus, and African Green) were used in the treatment groups, with 16 monkeys serving as controls[11].

- Test Substance and Administration: Sodium cyclamate was administered daily at doses of 100 or 500 mg/kg[11].
- Duration: The study was conducted over a 24-year period[11].
- Endpoints Measured: The study involved long-term observation for toxicity and carcinogenicity. At necropsy, gross and microscopic pathological examinations were performed. Testicular tissue was also examined for atrophy[11]. Plasma levels of cyclohexylamine were measured to identify "high converter" animals[13].

Reproductive and Developmental Toxicity

High-dose exposure to cyclamate, and particularly its metabolite CHA, has been shown to affect the male reproductive system in some animal models.

Quantitative Data on Reproductive Effects


Study (Reference)	Animal Model	Test Substance & Dose	Duration	Key Findings
Oser et al. (1976)[14]	Rats	Cyclohexylamine (CHA) HCl - 15, 50, 100, 150 mg/kg/day	2 years (Multigeneration F0-F4)	Testicular Atrophy: Significantly higher incidence in F0 males at 150 mg/kg/day. Reproduction: Slightly reduced litter size and weaning weights at higher doses.
Roberts et al. (1989)[5][15]	DA and Wistar Rats	Cyclohexylamine (CHA)	13 weeks	Testicular atrophy observed at a dietary dose of 400 mg/kg/day.
Roberts et al. (1989)[5][15]	Mice	Cyclohexylamine (CHA)	13 weeks	No testicular atrophy observed at 400 mg/kg/day, likely due to lower tissue concentrations of CHA compared to rats.
Takayama et al. (2000)[11]	Monkeys	Sodium Cyclamate - 100, 500 mg/kg/day	24 years	One case of complete testicular atrophy and two cases of focal germ cell aplasia were observed in

cyclamate-
treated monkeys.

Experimental Protocol: Oser et al. (1976) - Multigeneration Rat Study

- Animal Model: Rats (specific strain not detailed in abstract) across five generations (F0 through F4)[14].
- Test Substance and Administration: Cyclohexylamine (CHA) hydrochloride was administered via feeding at dosages of 15, 50, 100, and 150 mg/kg/day[14].
- Duration: A 2-year, multi-generation study[14].
- Endpoints Measured: The comprehensive protocol included monitoring growth, feed efficiency, clinical and hematological tests, reproduction rates, teratology, mortality, and gross and microscopic pathology[14]. Reproductive performance was assessed by mating rats from each generation to produce the subsequent generation. Testicular tissue was examined histopathologically[14].

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a multi-generation reproductive toxicity study.

Metabolic and Biochemical Effects

Recent studies have explored the impact of long-term cyclamate consumption on metabolic health, revealing potential effects on glucose homeostasis.

Quantitative Data on Metabolic Changes

Study (Reference)	Animal Model	Test Substance & Dose	Duration	Key Biochemical Findings
Sroka et al. (2023)[16][17]	Rats	Sodium Cyclamate 10 mg/kg/day (oral)	60 days	Compared to control:- Significant hyperglycemia and hyperinsulinemia from day 30. - Development of insulin resistance. - Strong changes in other blood biochemical indicators.
Löser (1977)[18]	Beagle Dogs (2M, 2F per group)	Sodium Cyclamate - 150, 500, 1500 mg/kg/day	3 months	No effects noted in carbohydrate and fat metabolism. Hematological and clinical chemistry parameters were unchanged.

Experimental Protocol: Sroka et al. (2023) - Metabolic Study in Rats

- Animal Model: Rats (strain not specified in abstract)[16].
- Test Substance and Administration: Sodium cyclamate was administered orally at a daily dose of 10 mg/kg[16].
- Duration: 60 days[16].
- Endpoints Measured: Blood was collected before the experiment (control) and on days 30 and 60. On day 60, animals were sacrificed, and liver glucose and glycogen were measured. Blood samples were analyzed for biochemical indicators, including glucose and insulin, to assess for hyperglycemia, hyperinsulinemia, and insulin resistance[16][17].

Discussion and Conclusion

The long-term effects of **cyclohexylsulfamate** in animal models present a complex picture. The most alarming historical finding—bladder cancer in rats—occurred at very high doses of a cyclamate-saccharin mixture, a result that has not been consistently substantiated in subsequent, well-controlled bioassays using cyclamate alone[1][10][19]. The evidence suggests that cyclamate by itself is not a potent carcinogen, though a co-carcinogenic or promoting effect cannot be entirely ruled out[19].

Toxic effects on the male reproductive system, specifically testicular atrophy, have been demonstrated in rats exposed to high doses of the metabolite CHA[14][15]. This effect appears to be species-specific, as it was not observed in mice at similar dosages[15].

More recent research points towards metabolic disturbances, with long-term cyclamate administration in rats leading to insulin resistance and hyperglycemia at doses much lower than those used in carcinogenicity studies[16][17]. This finding warrants further investigation to understand the potential mechanisms and human relevance.

Overall, the data from animal models indicate that adverse effects from cyclamate exposure are typically observed at high dosage levels. The variable metabolism of cyclamate to the more toxic cyclohexylamine remains a key factor in risk assessment[3]. Future research should focus on the mechanisms underlying the observed metabolic changes and continue to clarify the species-specific differences in toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Toxicological aspects of cyclamate and cyclohexylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclohexylamine | Rupa Health [rupahealth.com]
- 3. The role of the gut flora in the metabolism of cyclamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of cyclamate to cyclohexylamine in humans during long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Chronic toxicity study of cyclamate: saccharin (10: 1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bladder tumors in rats fed cyclohexylamine or high doses of a mixture of cyclamate and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Cyclamates (IARC Summary & Evaluation, Volume 22, 1980) [inchem.org]
- 10. Investigations on the carcinogenicity of the artificial sweeteners sodium cyclamate and sodium saccharin in rats in a two-generation experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-term toxicity and carcinogenicity study of cyclamate in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Long-term and multigeneration toxicity studies with cyclohexylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. scientists.uz [scientists.uz]
- 17. researchgate.net [researchgate.net]
- 18. [Subchronic toxicologic studies using cyclamate-Na in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of the carcinogenicity of the nonnutritive sweetener cyclamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Term Effects of Cyclohexylsulfamate Exposure in Animal Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1227001#long-term-effects-of-cyclohexylsulfamate-exposure-in-animal-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com